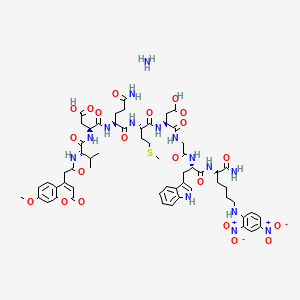

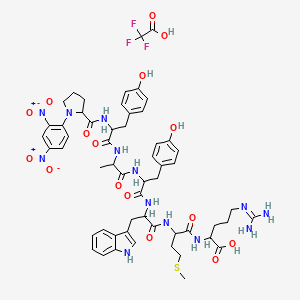

Dnp-PYAYWMR (trifluoroacetate salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

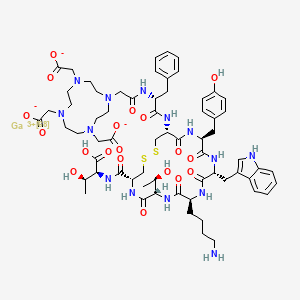

Dnp-PYAYWMR (Trifluoressigsäuresalz) ist ein fluorogenes Heptapeptidsubstrat für Matrixmetalloproteinase-8 (MMP-8). Diese Verbindung wird verwendet, um die MMP-8-Aktivität zu quantifizieren, indem die Tryptophanfluoreszenz gemessen wird, die durch die Peptidhydrolyse, bei der die N-terminale Dinitrophenol (DNP)-Gruppe entfernt wird, nicht mehr gelöscht wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dnp-PYAYWMR (Trifluoressigsäuresalz) beinhaltet die Festphasen-Peptidsynthese (SPPS)-Methode. Diese Methode verwendet typischerweise eine harzgebundene Aminosäure als Ausgangsmaterial, und die Peptidkette wird schrittweise durch Kupplung geschützter Aminosäuren aufgebaut. Das Trifluoressigsäuresalz wird während des letzten Entschützungsschritts unter Verwendung von Trifluoressigsäure (TFA) in Dichlormethan eingeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dnp-PYAYWMR (Trifluoressigsäuresalz) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig verwendet, um den Prozess zu optimieren und eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird typischerweise lyophilisiert, um eine stabile Pulverform zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Dnp-PYAYWMR (Trifluoressigsäuresalz) unterliegt hauptsächlich Hydrolysereaktionen. Die Hydrolyse der Peptidbindung durch MMP-8 führt zur Entfernung der N-terminalen Dinitrophenol (DNP)-Gruppe, was zu einer Löschung der Tryptophanfluoreszenz führt .

Häufige Reagenzien und Bedingungen

Hydrolyse: Die Reaktion wird durch MMP-8 unter physiologischen Bedingungen katalysiert.

Entschützung: Trifluoressigsäure (TFA) wird verwendet, um schützende Gruppen während der Synthese zu entfernen.

Hauptprodukte

Das Hauptprodukt, das aus der Hydrolysereaktion gebildet wird, ist das Peptidfragment, bei dem die N-terminale DNP-Gruppe entfernt wurde, was zu einer erhöhten Tryptophanfluoreszenz führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-PYAYWMR (trifluoroacetate salt) involves the solid-phase peptide synthesis (SPPS) method. This method typically uses a resin-bound amino acid as the starting material, and the peptide chain is built step-by-step by coupling protected amino acids. The trifluoroacetate salt is introduced during the final deprotection and cleavage step using trifluoroacetic acid (TFA) in dichloromethane .

Industrial Production Methods

Industrial production of Dnp-PYAYWMR (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically lyophilized to obtain a stable powder form .

Analyse Chemischer Reaktionen

Types of Reactions

Dnp-PYAYWMR (trifluoroacetate salt) primarily undergoes hydrolysis reactions. The hydrolysis of the peptide bond by MMP-8 results in the removal of the N-terminal dinitrophenol (DNP) group, leading to the unquenching of tryptophan fluorescence .

Common Reagents and Conditions

Hydrolysis: The reaction is catalyzed by MMP-8 under physiological conditions.

Deprotection: Trifluoroacetic acid (TFA) is used to remove protecting groups during synthesis.

Major Products

The major product formed from the hydrolysis reaction is the peptide fragment with the N-terminal DNP group removed, resulting in increased tryptophan fluorescence .

Wissenschaftliche Forschungsanwendungen

Dnp-PYAYWMR (Trifluoressigsäuresalz) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Substrat in enzymatischen Assays verwendet, um die Aktivität von MMP-8 zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von MMP-8 in verschiedenen biologischen Prozessen, einschließlich Gewebsumbau und Entzündung.

Medizin: Potenziell nützlich bei der Entwicklung von Diagnosewerkzeugen für Krankheiten, die MMP-8 betreffen, wie z. B. Arthritis und Krebs.

Industrie: Wird bei der Entwicklung von Hochdurchsatz-Screening-Assays für die Wirkstoffforschung eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Dnp-PYAYWMR (Trifluoressigsäuresalz) beinhaltet seine Hydrolyse durch MMP-8. Das Enzym spaltet die Peptidbindung und entfernt die N-terminale DNP-Gruppe. Diese Entfernung führt zur Löschung der Tryptophanfluoreszenz, die gemessen werden kann, um die MMP-8-Aktivität zu quantifizieren .

Wirkmechanismus

The mechanism of action of Dnp-PYAYWMR (trifluoroacetate salt) involves its hydrolysis by MMP-8. The enzyme cleaves the peptide bond, removing the N-terminal DNP group. This removal leads to the unquenching of tryptophan fluorescence, which can be measured to quantify MMP-8 activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dnp-PLGLWA (Trifluoressigsäuresalz): Ein weiteres fluorogenes Substrat für MMPs.

Dnp-PLGLWAR (Trifluoressigsäuresalz): Ähnliches Substrat mit einem zusätzlichen Argininrest.

Einzigartigkeit

Dnp-PYAYWMR (Trifluoressigsäuresalz) ist aufgrund seiner spezifischen Sequenz einzigartig, was es zu einem selektiven Substrat für MMP-8 macht. Diese Selektivität ermöglicht eine präzise Quantifizierung der MMP-8-Aktivität, was es sowohl in Forschungs- als auch in industriellen Anwendungen wertvoll macht .

Eigenschaften

IUPAC Name |

5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[2-[[2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H65N13O14S.C2HF3O2/c1-30(59-49(72)41(25-31-11-16-35(68)17-12-31)64-52(75)45-10-6-23-65(45)44-20-15-34(66(78)79)28-46(44)67(80)81)47(70)62-42(26-32-13-18-36(69)19-14-32)50(73)63-43(27-33-29-58-38-8-4-3-7-37(33)38)51(74)60-39(21-24-82-2)48(71)61-40(53(76)77)9-5-22-57-54(55)56;3-2(4,5)1(6)7/h3-4,7-8,11-20,28-30,39-43,45,58,68-69H,5-6,9-10,21-27H2,1-2H3,(H,59,72)(H,60,74)(H,61,71)(H,62,70)(H,63,73)(H,64,75)(H,76,77)(H4,55,56,57);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWKIBIPYKIIQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H66F3N13O16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10785816.png)

![[2-(4-Chloro-phenoxy)-ethyl]-(3-phenoxy-propyl)-amine](/img/structure/B10785819.png)

![5-[2-(6-Methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl)ethyl]-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B10785823.png)

![10,13-dimethyl-6-prop-2-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10785824.png)

![1-[(4-Trifluoromethylphenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperidine](/img/structure/B10785826.png)

![12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6-methyl-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione](/img/structure/B10785828.png)

![(4R,5S,7R,9R,11E,13Z,15R)-6-[(2S,3S,4S,6S)-5-[(2R,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785833.png)

![[Sar1, D-phe8, des-arg9]-bradykinin](/img/structure/B10785849.png)

![3-[[2-[2-[2-[[(2S,3R)-2-[[(2R,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2S,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10785867.png)